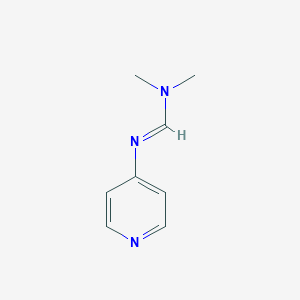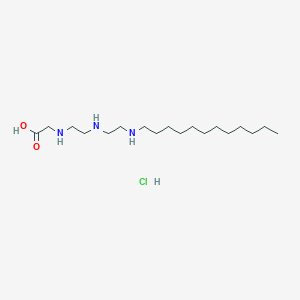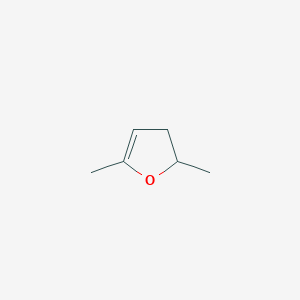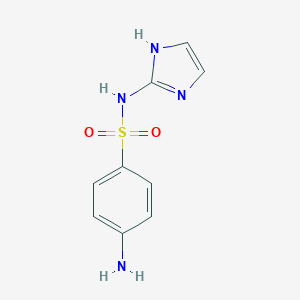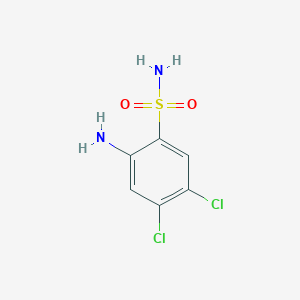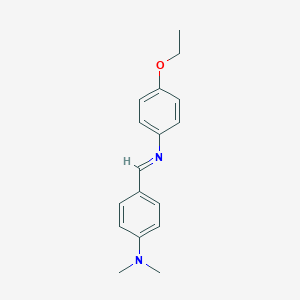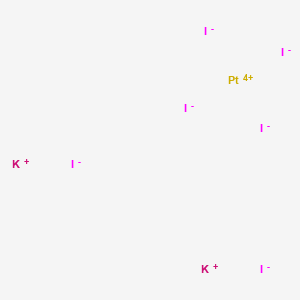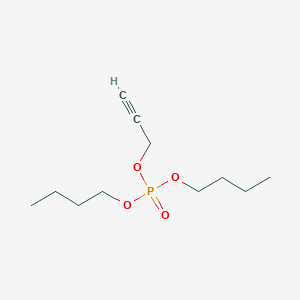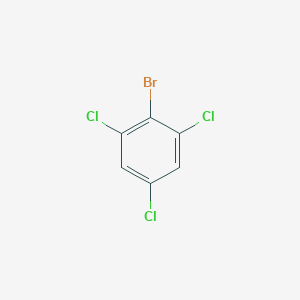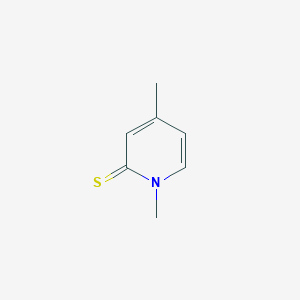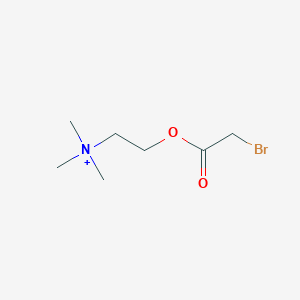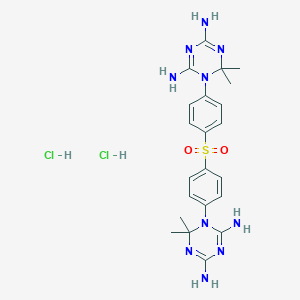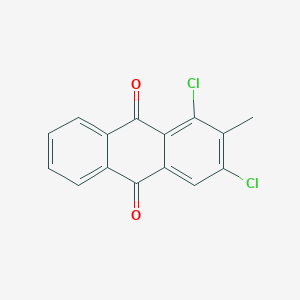
1,3-Dichloro-2-methylanthraquinone
Overview
Description
1,3-Dichloro-2-methylanthraquinone is a derivative of anthraquinone, a polycyclic aromatic compound with two carbonyl groups on a three-ring backbone. Anthraquinone derivatives are known for their diverse applications, particularly in the synthesis of dyes and pigments due to their chromophoric properties. Although the provided papers do not directly discuss 1,3-Dichloro-2-methylanthraquinone, they offer insights into the chemistry of related anthraquinone compounds, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of anthraquinone derivatives typically involves various organic reactions, including condensation, chlorination, and substitution reactions. For instance, the synthesis of 2,3-dihydroanthra(1,2-b)(1,4)oxazine-7,12-diones involves the condensation of bromo-dihydroxyanthraquinone with aminoalcohols . Similarly, 1-amino-2,4-dichloroanthraquinone is synthesized through chlorination of 1-aminoanthraquinone . These methods suggest that the synthesis of 1,3-Dichloro-2-methylanthraquinone could also involve chlorination steps, possibly starting from a methylated anthraquinone precursor.
Molecular Structure Analysis
The molecular structure of anthraquinone derivatives is characterized by the presence of substituents on the anthraquinone core, which can significantly influence their physical and chemical properties. For example, the redetermination of the structure of 1,4-dihydroxyanthraquinone revealed intramolecular and intermolecular hydrogen bonding, which could be relevant to the structural analysis of 1,3-Dichloro-2-methylanthraquinone . The presence of chlorine atoms is likely to affect the electron distribution and reactivity of the molecule.
Chemical Reactions Analysis
Anthraquinone derivatives participate in various chemical reactions, including N-arylation and click synthesis, as demonstrated by the use of 1,4-dihydroxyanthraquinone–copper(II) supported on superparamagnetic Fe3O4@SiO2 as a catalyst . The chlorinated anthraquinones can also be used as intermediates for further functionalization, such as sulfonation to produce dyes . These reactions highlight the versatility of anthraquinone derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthraquinone derivatives are influenced by their molecular structure. For instance, the introduction of chlorine atoms can enhance the electrophilic nature of the compound, as seen in the synthesis of 2,3-Dichloro-1,4-naphthaquinone . The presence of substituents like methyl groups can also affect the solubility and reactivity of the compound. The photochromic properties of 3-methyl-1-p-chlorophenoxy-9,10-anthraquinone suggest that 1,3-Dichloro-2-methylanthraquinone may also exhibit interesting optical properties .
Scientific Research Applications
Antimicrobial Applications
1,3-Dichloro-2-methylanthraquinone and related compounds have demonstrated significant antimicrobial activity. For instance, a study on Morinda angustifolia isolated various anthraquinones, including 1,3-dihydroxy-2-methylanthraquinone, which showed considerable antimicrobial effectiveness against bacteria like Bacillus subtilis and Escherichia coli, as well as fungi like Candida albicans (Xiang, Song, Zhang, & Guo, 2008).
Optical and Mechanical Properties
Anthraquinones with a π-conjugation system along their main chains, similar in structure to 1,3-Dichloro-2-methylanthraquinone, have been synthesized and shown to produce films with good optical and mechanical quality. These compounds have potential applications in materials science due to their solubility in various organic solvents and their notable redox behavior (Yamamoto & Etori, 1995).
Cytotoxicity and Anticancer Potential
Several studies have highlighted the cytotoxicity and potential anticancer effects of anthraquinones similar to 1,3-Dichloro-2-methylanthraquinone. For instance, 2,7-dihydroxy-3-methylanthraquinone has shown significant anticancer effects on gastric cancer cells, both in vitro and in vivo, related to mitochondria-mediated apoptosis (Zhu et al., 2016). Similarly, compounds like 1,3,5,7-tetrahydroxy-9,10-anthraquinone and its derivatives have displayed moderate antibacterial activity, indicating their potential in antimicrobial applications (Nurbayti, Mujahidin, & Syah, 2022).
Anti-Inflammatory and Immunomodulatory Effects
Emodin (1,3,8-trihydroxy-6-methylanthraquinone), a compound structurally related to 1,3-Dichloro-2-methylanthraquinone, has been studied for its anti-inflammatory, antioxidant, and immunosuppressive properties. It shows potential in treating conditions like cancer, myocardial infarction, diabetes, and neurodegenerative diseases (Cui, Chen, Huang, Ying, & Li, 2020).
Apoptosis Induction in Cancer Cells
Anthraquinones similar in structure to 1,3-Dichloro-2-methylanthraquinone have been noted for inducing apoptosis in various cancer cell lines. For instance, emodin has been found to induce apoptosis in human cervical cancer cells through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (Srinivas et al., 2003).
Antiviral Properties
Anthraquinones like chrysophanic acid (1,8-dihydroxy-3-methylanthraquinone) have shown antiviral activities. Specifically, chrysophanic acid was effective against poliovirus types 2 and 3 in vitro, inhibiting viral replication in kidney cells (Semple, Pyke, Reynolds, & Flower, 2001).
Safety And Hazards
Future Directions
Anthraquinones, including 1,3-Dichloro-2-methylanthraquinone, have potential applications in cancer treatment . Future research may focus on the development of new anthraquinone-based compounds as promising anticancer agents . Additionally, advancements in controlled drug delivery systems could enhance the therapeutic efficacy of these compounds .
properties
IUPAC Name |
1,3-dichloro-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKRKMRVWWGTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170927 | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-methylanthraquinone | |
CAS RN |
18018-09-2 | |
| Record name | 1,3-Dichloro-2-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18018-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72QE5NAY2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



